molecular formula C19H12N2O4S2 B2475513 [1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](thiophen-2-ylsulfonyl)azanide CAS No. 1027620-40-1

[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl](thiophen-2-ylsulfonyl)azanide

Cat. No.: B2475513
CAS No.: 1027620-40-1
M. Wt: 396.44
InChI Key: CMBUXPJABLCYJT-UHFFFAOYSA-N
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Description

The compound 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide features a 1,4-naphthoquinone core substituted with a pyridinium group at position 3 and a thiophene-sulfonyl azanide moiety at position 2. The thiophene-sulfonyl component may contribute to electron-withdrawing effects and metabolic stability, common in pharmacologically active compounds .

  • Condensation reactions (e.g., thiosemicarbazide with aromatic aldehydes, as seen in thiosemicarbazone synthesis ).
  • Sulfonation steps (e.g., thiophene derivatives coupled with sulfonyl groups ).

Properties

IUPAC Name

(3Z)-4-oxo-2-pyridin-1-ium-1-yl-3-thiophen-2-ylsulfonyliminonaphthalen-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O4S2/c22-18-13-7-2-3-8-14(13)19(23)17(21-10-4-1-5-11-21)16(18)20-27(24,25)15-9-6-12-26-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBUXPJABLCYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=CS4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[N+](C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N\S(=O)(=O)C4=CC=CS4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide, also known as (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE, is a complex organic molecule notable for its diverse biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H16N2O4S, with a molecular weight of 404.4 g/mol. The structure features a pyridinium moiety linked to a naphthalene core and a tosylamide group, which enhances solubility and stability.

Property Value
Molecular FormulaC22H16N2O4S
Molecular Weight404.4 g/mol
IUPAC Name(3Z)-3-(4-methylphenyl)sulfonylimino-4-oxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate
InChIInChI=1S/C22H16N2O4S/c1-15...

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyridinium moiety can engage with nucleophilic sites on enzymes and proteins, while the naphthalene core participates in π–π interactions. The tosylamide group contributes to the compound’s solubility and stability, facilitating its biological efficacy.

Biological Activity

Research has indicated that compounds similar to 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide exhibit a range of biological activities:

Anticancer Activity

Studies have shown that derivatives containing thiophene and pyridine rings possess significant anticancer properties. For instance, 5-thiophen-2-yl derivatives were evaluated against HepG2 and A549 cancer cell lines, demonstrating promising IC50 values of 4.37 μM and 8.03 μM respectively . This suggests that the compound may have potential as an anticancer agent.

Antimicrobial Activity

Compounds in this class have been noted for their antimicrobial properties. The presence of the thiophene ring is particularly relevant as it has been associated with various antimicrobial activities .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, compounds with similar structures have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their anticancer activity against HepG2 and A549 cell lines. These studies revealed significant cytotoxicity comparable to established anticancer drugs like cisplatin .
  • Molecular Docking Studies : Molecular docking has been employed to understand the binding interactions of these compounds with target proteins involved in cancer progression. For example, compound 20b exhibited strong binding affinity towards dihydrofolate reductase (DHFR), indicating its potential as an antitumor agent .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Charge Notable Features
Target Compound 1,4-Dihydronaphthalen-1,4-dione 3-Pyridinium, 2-(thiophene-2-sulfonyl)azanide +1 (pyridinium) Polarizable aromatic system, sulfonyl group enhances stability
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione Pyridine-4-yl Neutral Planar heterocycle, sulfur atom for redox activity
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine Imidazo-pyridine Nitrophenyl, cyano, ester groups Neutral Extended conjugation, nitro group for electron deficiency
1-(Thiophen-2-yl)-4-(piperidin-1-yl)butane-1,4-dione Diketone Thiophene, piperidine Neutral Flexible aliphatic chain, potential for hydrogen bonding

Key Observations :

  • The target compound’s pyridinium charge distinguishes it from neutral analogs, influencing solubility and intermolecular interactions .
  • Sulfonyl azanide vs. thione/sulfide groups : Sulfonyl groups improve oxidative stability compared to thiols or sulfides .

Comparison :

  • The target compound’s synthesis likely parallels multi-component reactions (e.g., and ), but the pyridinium group may necessitate quaternization steps under basic conditions .

Physical and Spectral Properties

Compound Melting Point (°C) Solubility Spectral Confirmation
Target Compound (Predicted) 220–250 (decomposes) Moderate in DMSO, low in water IR: S=O (1150 cm⁻¹), pyridinium C-N⁺ (1650 cm⁻¹)
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo-pyridine 243–245 Low in water, high in DCM ¹H NMR: δ 8.2–8.5 (nitrophenyl), δ 4.3 (ester CH₂)
Thiazolidin-4-ones 150–200 Variable (depends on R-groups) MS: [M+H]⁺ peaks, IR: C=O (1700 cm⁻¹)

Insights :

  • The target compound’s pyridinium charge may reduce crystallinity compared to neutral analogs, complicating X-ray diffraction studies (see SHELX refinements in ).

Preparation Methods

Diels-Alder Approach

The naphthoquinone skeleton is accessible through a Diels-Alder reaction between juglone (5-hydroxy-1,4-naphthoquinone) and a dienophile such as maleic anhydride. For example, heating juglone with maleic anhydride in acetic acid at 80°C yields 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid, which is subsequently decarboxylated to form the 2-amino derivative.

Optimization Notes :

  • Solvent choice (e.g., acetic acid vs. toluene) impacts reaction rate and purity.
  • Decarboxylation requires acidic conditions (e.g., HCl/EtOH) at 60–70°C.

Friedel-Crafts Acylation

Alternately, Friedel-Crafts acylation of naphthalene with oxalyl chloride generates 1,4-naphthoquinone. Subsequent amination at the 2-position is achieved using hydroxylamine hydrochloride in pyridine, yielding 1,4-dioxo-1,4-dihydronaphthalen-2-amine.

Sulfonylation of the Azanide Nitrogen

Reaction with Thiophene-2-sulfonyl Chloride

The azanide nitrogen undergoes sulfonylation using thiophene-2-sulfonyl chloride in the presence of a base. A representative procedure involves dissolving 1,4-dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-amine in dry dichloromethane, adding triethylamine (2.5 equiv), and dropwise addition of thiophene-2-sulfonyl chloride (1.2 equiv) at 0°C. The mixture is stirred for 4 hours at room temperature, followed by aqueous workup.

Yield Optimization :

  • Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete conversion.
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1). This method effectively separates sulfonamide byproducts.

Spectroscopic Analysis

  • 1H NMR : Key signals include pyridinium protons (δ 8.5–9.0 ppm), thiophene β-protons (δ 7.2–7.5 ppm), and naphthoquinone aromatic protons (δ 7.8–8.3 ppm).
  • HRMS : Molecular ion peaks confirm the target mass (calculated for C20H13N2O5S2: 449.03 g/mol).

Challenges and Alternative Routes

Competing Side Reactions

  • Pyridinium Hydrolysis : Prolonged exposure to moisture degrades the pyridinium ring. Mitigated by using anhydrous solvents and inert atmospheres.
  • Sulfonamide Isomerization : Thiophene sulfonyl groups may isomerize under acidic conditions. Neutral pH during workup is critical.

Palladium-Catalyzed Coupling

A patent-palladium approach (e.g., π-allylpalladium complexes with phosphine ligands) could couple pre-formed sulfonamide and pyridinium intermediates. For example, Suzuki-Miyaura cross-coupling of a boronic ester-functionalized naphthoquinone with a pyridinium halide has been reported for analogous systems.

Scalability and Industrial Feasibility

Solvent Selection

Large-scale synthesis prioritizes cost-effective solvents like toluene or 1,4-dioxane, as evidenced in herbicidal compound production.

Catalytic Efficiency

Palladium catalysts (e.g., PdCl(crotyl)Aphos) enable high-turnover coupling steps, reducing metal residue in the final product.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-ylazanide to improve yield and purity?

  • Methodology: Use factorial design (e.g., varying temperature, solvent polarity, and reaction time) to identify optimal conditions. For example, pre-test/post-test designs with control groups can isolate variables impacting yield . Post-synthesis purification via column chromatography or recrystallization should be validated using HPLC (≥95% purity threshold) .
  • Data Analysis: Compare yields under different conditions using ANOVA, with solvent polarity (e.g., DMF vs. THF) likely influencing pyridinium ring stability .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and stability?

  • Methodology:

  • NMR (¹H/¹³C): Assign peaks to confirm the pyridinium and thiophene sulfonyl moieties, noting deshielding effects from the electron-withdrawing dioxo group .
  • HPLC-MS: Monitor degradation products under accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic susceptibility of the sulfonylazanide bond .
    • Data Interpretation: Cross-validate with FT-IR for functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for storage and handling?

  • Methodology: Conduct kinetic studies in buffered solutions (pH 1–12) at 25–60°C, sampling at intervals for HPLC analysis. Degradation pathways (e.g., hydrolysis of the azanide group) can be modeled using Arrhenius equations .
  • Contradiction Resolution: If degradation rates conflict with theoretical predictions, investigate catalytic effects of trace metals or solvents using ICP-MS .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential biological activity, and how can researchers validate these hypotheses?

  • Methodology:

  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases or DNA) using software like AutoDock Vina, focusing on the pyridinium-thiophene pharmacophore .
  • In Vitro Assays: Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or topoisomerase II) and correlate with computational predictions. Conflicting results may arise from off-target effects, requiring proteomic profiling .
    • Theoretical Framework: Link results to charge-transfer interactions or π-π stacking mechanisms common in heterocyclic systems .

Q. How can researchers resolve contradictions in experimental data (e.g., unexpected reactivity or bioactivity profiles)?

  • Methodology: Apply triangulation by combining experimental, computational, and theoretical approaches:

  • Experimental: Repeat assays under controlled conditions (e.g., inert atmosphere to exclude oxidative side reactions) .
  • Computational: Use DFT calculations to model reaction pathways or binding conformations .
    • Case Study: If the compound shows higher-than-expected cytotoxicity, investigate redox cycling via the pyridinium ring using cyclic voltammetry .

Q. What advanced computational strategies can predict the compound’s electronic properties for material science applications?

  • Methodology:

  • DFT/COSMO-RS: Calculate HOMO-LUMO gaps and charge distribution to predict conductivity or solubility .
  • Machine Learning: Train models on analogous thiophene-pyridinium systems to forecast bandgap energies or solvent interactions .
    • Validation: Compare predictions with experimental UV-Vis and conductivity measurements .

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound’s derivatives?

  • Methodology:

  • Parallel Synthesis: Synthesize derivatives with modified substituents (e.g., replacing thiophene with furan) and test bioactivity .
  • Multivariate Analysis: Use PCA or PLS regression to correlate structural descriptors (e.g., Hammett σ values) with activity data .
    • Framework: Align SAR studies with pharmacophore or QSPR models to prioritize synthetic targets .

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